

Application Notes and Protocols for In Vitro Studies of BMS-919373

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Compound of Interest

Compound Name: BMS-919373

Cat. No.: B1192345

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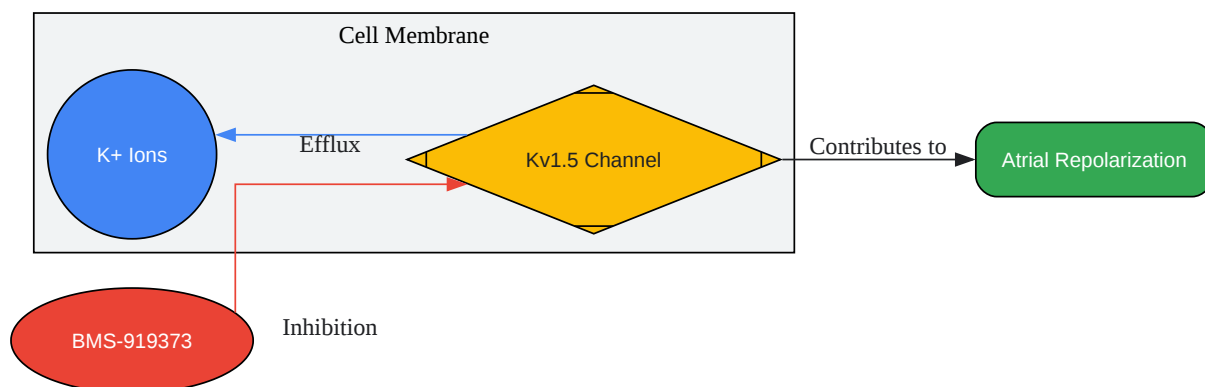
For Researchers, Scientists, and Drug Development Professionals

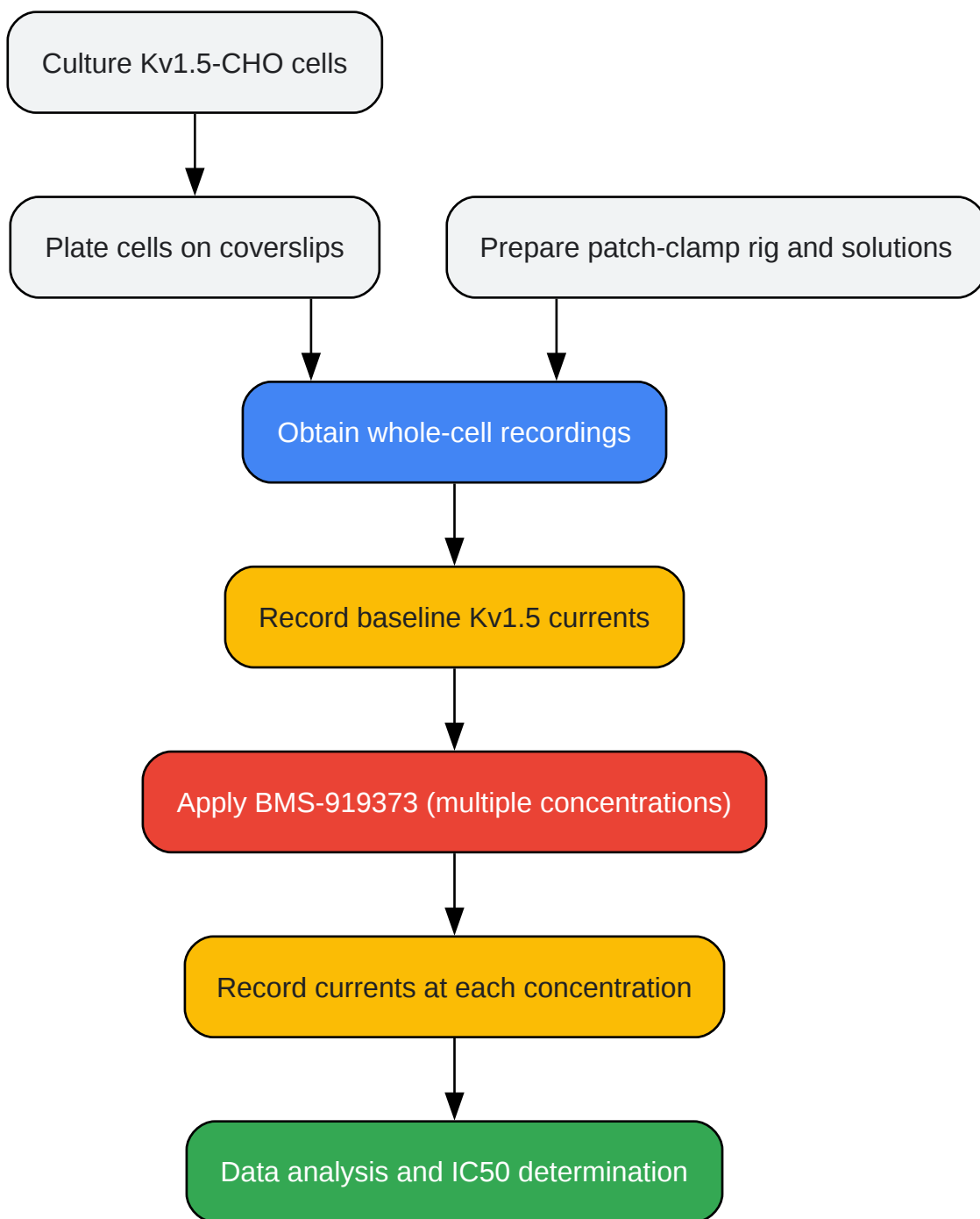
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of **BMS-919373**, a potent and selective inhibitor of the Kv1.5 potassium channel, also known as the ultra-rapidly activating delayed rectifier potassium current (IKur). The following sections detail the methodologies for assessing the potency, selectivity, and basic pharmacokinetic properties of this compound.

Mechanism of Action

BMS-919373 is a small molecule that selectively blocks the Kv1.5 potassium channel.^{[1][2]} The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential. By inhibiting this channel, **BMS-919373** is designed to prolong the atrial action potential duration, a mechanism that is of therapeutic interest for the treatment of atrial fibrillation.

Signaling Pathway Diagram





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References

- 1. BMS 919373 - AdisInsight [adisinsight.springer.com]
- 2. Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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